4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties and biological activities. It is of particular interest in medicinal chemistry due to its potential applications in the treatment of various diseases, including cancer.
The synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves several methods, including multicomponent reactions and cyclization processes. One effective strategy is the one-pot cascade reaction combining Ugi reaction, aza Diels-Alder cycloaddition, and subsequent transformations such as N-acylation and dehydration. This method allows for the efficient construction of the complex heterocyclic structure in a single step .
For instance, a common synthetic route involves the reaction of an appropriate isocyanide with aldehydes and maleic anhydride under microwave irradiation, using a Lewis acid catalyst such as scandium(III) triflate. This approach has been optimized to yield high purity products with significant molecular complexity .
The molecular formula for 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is C₉H₈N₂O. The structure consists of a pyrrole ring fused to a pyridine ring with a hydroxyl group at the 5-position and a methyl group at the 4-position. The presence of these functional groups contributes to its chemical reactivity and biological activity.
4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol can participate in various chemical reactions due to its reactive functional groups. Notably, it can undergo electrophilic aromatic substitution reactions at the pyridine ring or nucleophilic additions at the hydroxyl group. These reactions are essential for modifying the compound to enhance its biological activity or improve its pharmacological profile .
The mechanism of action for compounds like 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol often involves interaction with specific biological targets such as kinases or receptors. For instance, derivatives of this compound have shown promising activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and progression. The inhibition of these receptors can lead to reduced cell proliferation and increased apoptosis in cancer cells .
4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is typically a solid at room temperature with moderate solubility in organic solvents. Its melting point and boiling point data are essential for understanding its stability and handling during synthesis.
The compound exhibits basic properties due to the nitrogen atoms in its structure, allowing it to form salts with acids. Its reactivity profile includes potential interactions with electrophiles due to the presence of the hydroxyl group and the electron-rich nature of the pyrrole ring.
4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol has garnered attention for its potential applications in medicinal chemistry. It serves as a scaffold for developing new therapeutic agents targeting various diseases, particularly cancers associated with aberrant FGFR signaling pathways. The ongoing research aims to optimize this compound's derivatives for enhanced efficacy and selectivity against specific cancer types .
The systematic IUPAC name 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol precisely defines the core structure and substituent positions of this bicyclic heterocycle. The parent scaffold—1H-pyrrolo[2,3-b]pyridine—denotes a fusion between pyrrole and pyridine rings, where the pyrrole nitrogen is positioned at the bridgehead (N1), and the fusion occurs between pyrrole carbons 2,3 and pyridine carbons b,c (following the standardized ring fusion numbering system) [2] [5]. The prefix "4-methyl" specifies a methyl group (–CH₃) attached to carbon C4 of the pyridine ring, while "5-ol" indicates a hydroxyl (–OH) substituent at C5 of the same ring. This unambiguous nomenclature differentiates it from other pyrrolopyridine isomers (Figure 1), such as pyrrolo[3,2-c]pyridine or pyrrolo[3,4-c]pyridine, which exhibit distinct electronic distributions and biological properties [7].
Isomeric confusion commonly arises due to alternative naming conventions. The scaffold is historically termed 7-azaindole, reflecting its structural analogy to indole where a nitrogen atom replaces the carbon at position 7. Within this system, the compound would be designated as 4-methyl-7-azaindol-5-ol. However, the IUPAC-derived name remains preferred for precision in chemical literature and databases like PubChem [1] [9]. Tautomerism presents another layer of complexity: the 5-ol form (1H-tautomer) dominates in neutral conditions, though the 5-one (lactam tautomer, 5-keto-5H-form) could exist in minor proportions, particularly under basic conditions or when engaged in hydrogen bonding within biological targets [2].
Table 1: Nomenclature and Key Identifiers of 4-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol and Related Compounds
Compound Name | Alternative Name | Core Scaffold | CAS Number | Molecular Formula |
---|---|---|---|---|
4-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | 4-Methyl-7-azaindol-5-ol | Pyrrolo[2,3-b]pyridine | Not explicitly listed in sources | C₈H₈N₂O |
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine | - | Pyrrolo[2,3-b]pyridine | 1020056-56-7 | C₈H₇ClN₂ |
4-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | - | Pyrrolo[2,3-b]pyridine | 1550719-66-8 | C₈H₉N₃ |
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine | - | Pyrrolo[2,3-b]pyridine | 2442597-60-4 | C₉H₁₁N₃ • HCl |
Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate | - | Pyrrolo[2,3-b]pyridine | 1235865-75-4 | C₁₅H₁₁FN₂O₃ |
The positioning of the methyl (–CH₃) at C4 and hydroxyl (–OH) at C5 is chemically significant due to its profound influence on the molecule's electronic profile, reactivity, and intermolecular interactions. C4 is electron-deficient due to its position alpha to the pyridine nitrogen (N7). Attaching an electron-donating methyl group partially counteracts this deficiency, increasing electron density at C4 and subtly modulating the electron distribution across the fused ring system. This makes C4 less susceptible to electrophilic attack compared to unsubstituted analogues but potentially enhances its role in coordination chemistry or as a site for directed metalation for further derivatization [5].
The C5-hydroxyl group is strongly polar and capable of acting as both a hydrogen bond donor and acceptor. Its position ortho to the pyridine nitrogen (N7) creates a potential intramolecular hydrogen bonding motif, particularly in the lactam tautomer (Figure 2). This proximity significantly impacts the molecule's physicochemical properties:
Reactivity-wise, the C5 hydroxyl group is amenable to etherification (e.g., alkylation, formation of aryl ethers as seen in venetoclax intermediates [6]) or esterification. Conversely, the C4 methyl group can undergo functionalization such as oxidation to carboxylic acid, halogenation under radical conditions, or serve as an anchor for further alkyl chain elaboration [5].
The biological relevance of the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is well-established, and subtle substituent variations dramatically alter bioactivity profiles. Comparing 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol to close analogues highlights structure-property relationships:
Table 2: Impact of Substituent Modifications on Pyrrolo[2,3-b]pyridine Core Properties and Applications
Substituents | Key Structural Features | Primary Bioactivity/Utility | Source/Example |
---|---|---|---|
4-Methyl, 5-OH | Electron donation at C4; Strong H-bonding at C5 | Building block for anticancer agents; Metal chelation | Target Compound; [2], [6] |
4-Chloro, 5-Methyl | Electrophilic C4; Hydrophobic C5-Me | SNAr precursor for kinase inhibitors (e.g., RET, JAK) | CAS 1020056-56-7 [5] |
4-Methyl, 5-NH₂ | H-bond donor/acceptor (NH₂) at C5; Basic center | Kinase hinge binding; DNA interaction | CAS 1550719-66-8 [9], [2] |
3-Methyl, 4-CH₂NH₂•HCl | Basic aliphatic amine linker; Hydrophobic C3-Me | Protein-ligand interaction; Salt formation for solubility | CAS 2442597-60-4 [3] |
5-O-Aryl, 4-F-Benzoate | Biaryl ether; Enhanced lipophilicity/metabolic stability | Venetoclax intermediates; PARP/Bcl-2 inhibition | CAS 1235865-75-4 [6], [10] |
Beyond simple analogues, the pyrrolo[2,3-b]pyridine core serves as a privileged scaffold in medicinal chemistry. Its ability to mimic purines allows it to interact with diverse biological targets:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7